BCN-PEG1-Val-Cit-OH
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Overview
Description
BCN-PEG1-Val-Cit-OH is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). This compound contains a bicyclo[6.1.0]nonyne (BCN) group, a polyethylene glycol (PEG) unit, and a valine-citrulline (Val-Cit) dipeptide. The BCN group facilitates strain-promoted alkyne-azide cycloaddition (SPAAC) reactions, making it a valuable tool in click chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BCN-PEG1-Val-Cit-OH involves multiple steps:
Synthesis of BCN Group: The BCN group is synthesized through a series of reactions starting from cyclooctyne derivatives.
PEGylation: The PEG unit is introduced through a reaction with a suitable PEG derivative.
Dipeptide Coupling: The Val-Cit dipeptide is coupled to the PEGylated BCN through peptide bond formation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, purification steps, and quality control to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
BCN-PEG1-Val-Cit-OH undergoes several types of reactions:
Click Chemistry Reactions: The BCN group reacts with azide-containing molecules through SPAAC.
Cleavage Reactions: The Val-Cit dipeptide is cleaved by cathepsin B, an enzyme present in lysosomes
Common Reagents and Conditions
SPAAC Reactions: Typically performed in aqueous or organic solvents at room temperature.
Cleavage Reactions: Occur under physiological conditions in the presence of cathepsin B.
Major Products
SPAAC Reactions: Formation of triazole-linked products.
Cleavage Reactions: Release of the drug payload from the ADC
Scientific Research Applications
BCN-PEG1-Val-Cit-OH has diverse applications in scientific research:
Chemistry: Used in click chemistry for bioconjugation and labeling.
Biology: Facilitates the study of biological processes through targeted delivery of probes.
Medicine: Integral in the development of ADCs for targeted cancer therapy.
Industry: Employed in the synthesis of specialized polymers and materials .
Mechanism of Action
BCN-PEG1-Val-Cit-OH exerts its effects through the following mechanisms:
Click Chemistry: The BCN group undergoes SPAAC with azide-containing molecules, forming stable triazole linkages.
Cleavage by Cathepsin B: The Val-Cit dipeptide is specifically cleaved by cathepsin B, releasing the drug payload within lysosomes
Comparison with Similar Compounds
Similar Compounds
BCN-PEG1-Val-Cit-PABC-OH: Another cleavable linker used in ADC synthesis, containing an additional p-aminobenzyl carbamate (PABC) group.
BCN-PEG2-Val-Cit-OH: Similar to BCN-PEG1-Val-Cit-OH but with a longer PEG chain.
Uniqueness
This compound is unique due to its specific combination of BCN, PEG, and Val-Cit, which provides optimal properties for click chemistry and targeted drug delivery .
Properties
Molecular Formula |
C27H43N5O8 |
---|---|
Molecular Weight |
565.7 g/mol |
IUPAC Name |
(2S)-2-[[2-[3-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoic acid |
InChI |
InChI=1S/C27H43N5O8/c1-17(2)23(24(34)31-21(25(35)36)10-7-12-29-26(28)37)32-22(33)11-14-39-15-13-30-27(38)40-16-20-18-8-5-3-4-6-9-19(18)20/h17-21,23H,5-16H2,1-2H3,(H,30,38)(H,31,34)(H,32,33)(H,35,36)(H3,28,29,37)/t18?,19?,20?,21-,23?/m0/s1 |
InChI Key |
ZMNHKMPWSOWDHJ-YYCBCANDSA-N |
Isomeric SMILES |
CC(C)C(C(=O)N[C@@H](CCCNC(=O)N)C(=O)O)NC(=O)CCOCCNC(=O)OCC1C2C1CCC#CCC2 |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)O)NC(=O)CCOCCNC(=O)OCC1C2C1CCC#CCC2 |
Origin of Product |
United States |
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